Technical Documentation Center

3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid
  • CAS: 90008-61-0

Core Science & Biosynthesis

Foundational

3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid physical and chemical properties

An In-Depth Technical Guide to 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic Acid: Properties, Synthesis, and Applications Introduction 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid is a substituted aminopyrazole, a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid is a substituted aminopyrazole, a class of heterocyclic compounds that represents a cornerstone in modern medicinal chemistry. The pyrazole nucleus is a privileged scaffold, meaning it is a structural framework that frequently appears in biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an ideal building block for designing targeted therapeutics.[5] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physical, chemical, and pharmacological characteristics of this specific derivative, highlighting its utility as a versatile intermediate in the synthesis of novel chemical entities.

The strategic placement of the amino group at the C3 position, the carboxylic acid at C4, and an isopropyl group at the N1 position provides three distinct points for chemical modification. This allows for the systematic exploration of the chemical space around the core, a fundamental practice in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles of drug candidates.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physicochemical properties are the foundation of all subsequent research and development activities. These parameters influence solubility, permeability, and formulation, which are critical for both laboratory experiments and therapeutic efficacy.

Table 1: Chemical Identifiers for 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid

Identifier Value Source
IUPAC Name 3-Amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid -
CAS Number 90008-61-0 [6]
Molecular Formula C₇H₁₁N₃O₂ [6]
Molecular Weight 169.18 g/mol [6]
SMILES CC(C)N1C=C(C(O)=O)C(N)=N1 [6]

| InChIKey | VGEBYDKBJHWBGS-UHFFFAOYSA-N | |

Caption: Chemical structure of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid.

Table 2: Physicochemical and Computed Properties

Property Value Details / Source
Appearance White to off-white crystalline powder. Based on related compounds.[7]
Storage Sealed in dry, 2-8°C. [6]
LogP (o/w) 0.7444 A measure of lipophilicity.[6]
Topological Polar Surface Area (TPSA) 81.14 Ų Predicts transport properties.[6]
Hydrogen Bond Donors 2 [6]
Hydrogen Bond Acceptors 4 [6]

| Rotatable Bonds | 2 |[6] |

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazoles is a well-established field in organic chemistry. A common and efficient method for preparing 3-aminopyrazoles involves the cyclocondensation reaction between a hydrazine derivative (in this case, isopropylhydrazine) and a functionalized three-carbon electrophile, such as a β-ketonitrile.

Causality in Synthesis: The choice of starting materials is dictated by the desired final structure. Isopropylhydrazine provides the N1-substituted isopropyl group and the two nitrogen atoms of the pyrazole ring. The β-ketonitrile provides the carbon backbone and the pre-installed amino and carboxylic acid (or a precursor like a nitrile or ester) functionalities. The reaction proceeds via a nucleophilic attack of the hydrazine on the keto-group, followed by an intramolecular cyclization and dehydration, a thermodynamically favorable process that drives the formation of the stable aromatic pyrazole ring.

G start Starting Materials: - Ethyl 2-cyano-3-ethoxyacrylate - Isopropylhydrazine step1 Step 1: Nucleophilic Addition Solvent: Ethanol Condition: Reflux start->step1 intermediate Acyclic Intermediate Formation step1->intermediate step2 Step 2: Intramolecular Cyclization (Annulation) intermediate->step2 pyrazole_ester Formation of Ethyl 3-Amino-1-isopropyl -1H-pyrazole-4-carboxylate step2->pyrazole_ester step3 Step 3: Saponification (Hydrolysis) Reagent: NaOH (aq) Condition: Heat pyrazole_ester->step3 acidification Step 4: Acidification Reagent: HCl (aq) step3->acidification product Final Product: 3-Amino-1-isopropyl-1H-pyrazole -4-carboxylic acid acidification->product

Caption: General synthetic workflow for the target compound.

Representative Experimental Protocol

This protocol is a generalized procedure based on the synthesis of analogous compounds.[8] Researchers must adapt it based on specific laboratory conditions and safety assessments.

  • Reaction Setup: To a solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in ethanol, add isopropylhydrazine (1.1 eq) dropwise at room temperature.

  • Condensation: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Intermediate Isolation: Upon completion, cool the mixture and remove the solvent under reduced pressure. The resulting crude product is ethyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate.

  • Hydrolysis: Dissolve the crude ester in a mixture of THF and methanol. Add an aqueous solution of sodium hydroxide (2.5 M, 2.0 eq) and heat the mixture at 60°C for 3-5 hours.[8]

  • Work-up: After cooling, remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidification: Carefully acidify the solution with 6N HCl to a pH of ~4-5. A solid precipitate should form.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 3-amino-1-isopropyl-1H-pyrazole-4-carboxylic acid. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups, which can be selectively modified to generate diverse libraries of molecules for screening.

  • Carboxylic Acid (C4): This group is a versatile handle for modification. It readily undergoes standard transformations such as esterification (with alcohols under acidic conditions) or amidation (with amines using coupling agents like EDC/HOBt or after conversion to an acid chloride). This is the most common site for modification in drug discovery to modulate solubility and interact with specific residues in a biological target.

  • Amino Group (C3): The exocyclic amino group is nucleophilic and can be acylated with acid chlorides or anhydrides, or undergo reductive amination with aldehydes and ketones. Its reactivity allows for the introduction of various side chains that can act as pharmacophoric elements.

  • Pyrazole Ring (N1): The N1 position is already substituted with an isopropyl group, which serves to block one of the tautomeric forms of the pyrazole ring and provides a lipophilic interaction point. This N-alkylation is a key strategy to fine-tune the compound's properties and its fit within a protein's binding pocket.[5]

G core 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid COOH Carboxylic Acid (C4) - Amidation - Esterification core->COOH Reactive Site 1 NH2 Amino Group (C3) - Acylation - Sulfonylation - Alkylation core->NH2 Reactive Site 2 N1_Iso N1-Isopropyl Group - Lipophilic Interactions - Steric Control core->N1_Iso Modulating Group

Caption: Key reactive sites and their derivatization potential.

Spectroscopic and Analytical Characterization

While specific experimental spectra for this exact compound are not publicly available, a robust prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds like 3-amino-1H-pyrazole-4-carboxylic acid.[9][10]

  • ¹H NMR (in DMSO-d₆, 400 MHz):

    • ~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (broad singlet).

    • ~7.5-7.8 ppm (s, 1H): Pyrazole C5-H proton.

    • ~5.5-6.0 ppm (s, 2H): Amino group (-NH₂) protons (broad singlet).

    • ~4.4-4.6 ppm (septet, 1H): Isopropyl -CH proton.

    • ~1.3-1.4 ppm (d, 6H): Isopropyl -CH₃ protons.

    • Expert Insight: The septet for the isopropyl methine and the doublet for the methyls are characteristic and confirm the presence and connectivity of this group. The chemical shifts of the pyrazole and amino protons are consistent with an electron-rich aromatic system.

  • ¹³C NMR (in DMSO-d₆, 100 MHz):

    • ~165-170 ppm: Carboxylic acid carbon (C=O).

    • ~150-155 ppm: Pyrazole C3 (attached to NH₂).

    • ~135-140 ppm: Pyrazole C5.

    • ~95-100 ppm: Pyrazole C4 (attached to COOH).

    • ~50-55 ppm: Isopropyl -CH carbon.

    • ~20-25 ppm: Isopropyl -CH₃ carbons (one signal due to symmetry).

  • Mass Spectrometry (ESI+):

    • Expected m/z: 170.0924 [(M+H)⁺]. The high-resolution mass should align with the molecular formula C₇H₁₁N₃O₂.

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • 3400-3200 cm⁻¹: N-H stretching vibrations from the amino group.

    • 3200-2500 cm⁻¹: O-H stretching from the carboxylic acid (broad).

    • ~1700-1650 cm⁻¹: C=O stretching from the carboxylic acid.

    • ~1620-1580 cm⁻¹: N-H bending and C=N/C=C ring stretching vibrations.

Applications in Drug Discovery and Medicinal Chemistry

3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid is not just a chemical curiosity; it is a high-value intermediate for the synthesis of pharmacologically active agents.

  • Kinase Inhibitors: The aminopyrazole core is a well-known "hinge-binder" motif in kinase inhibitors. The amino group and one of the pyrazole nitrogens can form critical hydrogen bonds with the kinase hinge region, a conserved backbone segment in the ATP-binding site. The N1-isopropyl group can be directed towards a hydrophobic pocket, enhancing both potency and selectivity.

  • Anti-inflammatory and Anticancer Agents: Many compounds built from this or similar scaffolds have shown potent anti-inflammatory and anticancer activities.[1][3] The ability to easily create amide libraries from the carboxylic acid function allows for rapid SAR exploration to identify compounds with optimal efficacy and safety profiles.

  • Bioisostere: The pyrazole ring itself can serve as a bioisostere for other aromatic rings like phenyl or imidazole.[5] Its introduction can improve physicochemical properties such as solubility while maintaining or enhancing biological activity.

Safety and Handling

  • Hazard Classification: Analogous compounds are often classified as causing skin irritation and serious eye irritation.[9][11] May cause respiratory irritation.

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[12][13]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

    • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][13]

Trustworthiness Directive: This information is for guidance only. Always obtain and review the compound-specific Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid is a strategically designed heterocyclic building block with significant potential for drug discovery and development. Its combination of a privileged pyrazole core with three distinct and synthetically accessible functional groups makes it an invaluable tool for medicinal chemists. A thorough understanding of its physicochemical properties, reactivity, and spectroscopic signatures, as detailed in this guide, is essential for its effective utilization in the creation of next-generation therapeutics.

References

  • 3-amino-1H-pyrazole-4-carboxylic acid. PubChem, National Center for Biotechnology Information.[Link]

  • SAFETY DATA SHEET. Generic SDS for Isopropyl Alcohol.[Link]

  • 3-Amino-1H-pyrazole-4-carboxylic acid - SAFETY DATA SHEET. Alfa Aesar.[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.[Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.[Link]

  • 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride - Safety Data Sheet. Aaron Chemicals LLC.[Link]

  • Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II). ResearchGate.[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.[Link]

  • 3-Aminopyrazole-4-carboxylic acid. SIELC Technologies.[Link]

  • 3-Amino-1H-pyrazole-4-carboxylic acid. Amerigo Scientific.[Link]

  • 3-Aminopyrazole-4-carboxylic acid - Spectrum. SpectraBase.[Link]

  • 3-amino-1H-pyrazole-4-carboxylic acid | C4H5N3O2 | CID 96774. PubChem, National Institutes of Health.[Link]

  • 1-Isopropyl-1H-pyrazole-4-carboxylic acid, 97%. 3ASenrise.[Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook.[Link]

  • (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate.[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.[Link]

  • 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E, PMC.[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.[Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.[Link]

  • 3-Amino-4-carbethoxypyrazole. NIST WebBook.[Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.[Link]

Sources

Exploratory

Thermodynamic Stability and Kinetic Profiling of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

Executive Summary The rational design and scale-up of pharmaceutical building blocks require a rigorous understanding of their thermodynamic boundaries. 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid (CAS: 90008-61-0)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and scale-up of pharmaceutical building blocks require a rigorous understanding of their thermodynamic boundaries. 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid (CAS: 90008-61-0) is a highly versatile heterocyclic intermediate, prominently utilized in the synthesis of complex combinatorial libraries and active pharmaceutical ingredients (APIs), including respiratory syncytial virus (RSV) inhibitors [1].

This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability of this specific compound. By synthesizing structural causality with self-validating thermal analysis protocols, this guide equips researchers with the methodologies required to map its thermal degradation kinetics, phase transitions, and optimal storage parameters.

Structural Dynamics & Thermodynamic Causality

To predict the thermal behavior of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid, one must analyze the competing electronic and steric effects of its substituents. The pyrazole core is subjected to a "push-pull" electronic environment:

  • Electron-Donating 3-Amino Group: Increases the electron density of the pyrazole ring. While this stabilizes the overall aromatic system, it facilitates the formation of a transient carbanion at the C4 position during thermal stress, thereby lowering the activation energy required for decarboxylation.

  • 1-Isopropyl Steric Anchor: Unlike 1H-unsubstituted pyrazole-4-carboxylic acids—which exhibit complex solid-state proton transfer (SSPT) and N-H···N tautomerism [2]—the bulky 1-isopropyl group locks the nitrogen atom. This forces the crystal lattice to rely entirely on intermolecular hydrogen bonding between the 3-amino and 4-carboxylic acid moieties.

  • Decarboxylation Susceptibility: Heteroaromatic carboxylic acids are inherently prone to thermal decarboxylation. The thermodynamic sink for this molecule upon heating beyond its melting point is the irreversible loss of CO2​ , yielding 3-amino-1-isopropyl-1H-pyrazole.

Pathway Start 3-Amino-1-isopropyl-1H- pyrazole-4-carboxylic acid (Stable Solid) Decarb Thermal Decarboxylation (-CO2) Start->Decarb Heating > Melting Point Inter 3-Amino-1-isopropyl- 1H-pyrazole (Liquid/Gas Intermediate) Decarb->Inter Deamin Deamination & Ring Cleavage (Exothermic Degradation) Inter->Deamin Continued Heating (>300°C)

Caption: Proposed thermal degradation pathway of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid.

Self-Validating Analytical Protocols

To ensure data integrity, thermal analysis must employ self-validating systems . Relying solely on Differential Scanning Calorimetry (DSC) can lead to misinterpreting a decomposition endotherm as a simple melting point. By utilizing Simultaneous Thermogravimetric Analysis and DSC (SDT/TGA-DSC), every thermal event is cross-verified against mass variance [3].

Protocol A: Simultaneous TGA-DSC Profiling

This protocol establishes the fundamental thermal boundaries (melting point, polymorphism, and onset of degradation).

Step-by-Step Methodology:

  • Baseline Calibration (Internal Control): Run an empty alumina ( Al2​O3​ ) crucible under identical experimental conditions to measure the empty pan baseline. This corrects for heat capacity asymmetry between the sample and reference calorimeters [3].

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid (ensure 97% purity) into the sample crucible. Avoid compacting the powder to allow for uniform heat distribution and unimpeded volatile release.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min. Causality: An inert atmosphere isolates thermal decomposition (decarboxylation) from oxidative degradation, ensuring the measured enthalpy is solely intrinsic to the molecule.

  • Dynamic Heating: Ramp the temperature from 25 °C to 400 °C at a rate of 10 °C/min.

  • Data Validation Logic:

    • If a DSC endotherm occurs with 0% TGA mass loss , record as a phase transition (melting point or polymorph shift).

    • If a DSC endotherm/exotherm coincides with >5% TGA mass loss , record as the onset of thermal degradation.

Workflow Sample 1. Sample Prep & Weighing (2-5 mg, Alumina Crucible) Run 2. Simultaneous TGA-DSC (10°C/min, N2 Purge) Sample->Run Baseline 0. Baseline Correction (Empty Pan Subtraction) Baseline->Sample Decision 3. TGA Mass Loss Detected? Run->Decision Phase Phase Transition Confirmed (Melting / Polymorphism) Decision->Phase No Mass Loss Decomp Thermal Degradation Confirmed (Decarboxylation / Cleavage) Decision->Decomp Mass Loss > 0%

Caption: Self-validating simultaneous TGA-DSC analytical workflow for distinguishing thermal events.

Protocol B: Isothermal Kinetic Profiling (Accelerated Degradation)

To determine the shelf-life and activation energy ( Ea​ ) of the compound, dynamic TGA is insufficient. Isothermal profiling is required.

Step-by-Step Methodology:

  • Identify the onset temperature of decomposition ( Td​ ) from Protocol A.

  • Prepare three fresh samples. Heat each rapidly (50 °C/min) to three distinct isothermal hold temperatures: Td​−10∘C , Td​−20∘C , and Td​−30∘C .

  • Hold isothermally for 120 minutes while recording mass loss over time.

  • Calculate the rate constant ( k ) for each temperature based on the mass loss curve, and plot ln(k) versus 1/T (Arrhenius plot) to extract the activation energy of the decarboxylation event.

Quantitative Data Summaries

The following tables summarize the structural properties and the standardized instrumental parameters required for the thermodynamic evaluation of this compound.

Table 1: Physicochemical Profile of the Target Compound
PropertyValue / DescriptionSignificance
IUPAC Name 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acidCore structural identifier.
CAS Number 90008-61-0Registry verification [1].
Molecular Formula C7​H11​N3​O2​ Determines theoretical mass loss during decarboxylation.
Molecular Weight 169.18 g/mol Required for stoichiometric kinetic calculations.
Theoretical Mass Loss (-CO2) ~26.0%TGA validation threshold for complete decarboxylation.
Table 2: Standardized TGA-DSC Protocol Parameters
ParameterSettingCausality / Rationale
Crucible Material Alumina ( Al2​O3​ )Prevents catalytic interference commonly seen with Platinum pans [3].
Purge Gas Nitrogen ( N2​ )Prevents oxidation; isolates pure thermal degradation kinetics.
Flow Rate 50 mL/minSweeps evolved CO2​ away, preventing localized pressure buildup.
Heating Rate 10 °C/minBalances thermal resolution with experimental throughput.
Temperature Range 25 °C to 400 °CCaptures ambient stability, melting point, and total decomposition.

References

  • Infantes, L., García, M. A., López, C., Claramunt, R. M., & Elguero, J. "The structure and dynamic properties of 1H-pyrazole-4-carboxylic acids in the solid state". Zeitschrift für Physikalische Chemie, 227: 841-856 (2013). Available at:[Link]

  • Indian Institute of Technology (IIT) Kanpur. "Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - Instrumentation Facilities". IIT Kanpur. Available at:[Link]

Foundational

A Senior Application Scientist's Guide to the Preliminary In-Vitro Screening of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic Acid Derivatives

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide arr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets. Derivatives of pyrazole have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The 3-amino-1-isopropyl-1H-pyrazole-4-carboxylic acid core represents a versatile starting point for creating diverse chemical libraries. The strategic placement of the amino, isopropyl, and carboxylic acid groups provides multiple points for synthetic modification, enabling the exploration of a broad chemical space to identify novel therapeutic agents.

This guide provides a comprehensive framework for the initial in vitro evaluation of novel derivatives based on this core structure. As a senior application scientist, my objective is not merely to present protocols but to instill a strategic mindset. We will explore the rationale behind a tiered screening approach, the causality underpinning experimental choices, and the self-validating systems required for generating trustworthy and actionable data. This document is designed for researchers, scientists, and drug development professionals seeking to efficiently identify and prioritize lead compounds from a novel chemical library.

The Strategic Imperative: A Tiered Screening Cascade

A preliminary screen should not be a random assortment of assays. It must be a logical, resource-efficient cascade designed to answer the most critical question first: do these compounds have any biological activity? From there, we can funnel the "hits" into more specific, hypothesis-driven assays to elucidate their potential therapeutic applications. This tiered approach maximizes information output while conserving valuable compound supply and resources.

Our proposed cascade begins with a broad assessment of cytotoxicity, which serves as a universal indicator of biological interaction. Active compounds are then triaged into secondary screens based on the well-documented therapeutic potential of the pyrazole scaffold.

G cluster_0 Screening Cascade Overview cluster_1 Hit Triage & Characterization cluster_2 Hypothesis-Driven Pathways lib Compound Library (3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid derivatives) tier1 Tier 1: Primary Screen Broad Cytotoxicity Assay (MTT/XTT) Against a panel of cancer and normal cell lines lib->tier1 Initial Evaluation inactive Inactive / Non-Toxic (Archive or Deprioritize) tier1->inactive No significant effect active Active 'Hits' (Show significant cytotoxicity) tier1->active IC50 < Threshold tier2 Tier 2: Target-Oriented Secondary Screens active->tier2 anticancer Anticancer Pathway - Kinase Inhibition Assays - Cell Cycle Analysis tier2->anticancer antiinflam Anti-inflammatory Pathway - COX-1/COX-2 Enzyme Assays - Cytokine Release Assays tier2->antiinflam antimicrob Antimicrobial Pathway - MIC Determination (Bacteria & Fungi) tier2->antimicrob G cluster_pathway CDK/Rb Signaling Pathway mitogen Mitogenic Signals (e.g., Growth Factors) cdk46 Cyclin D CDK4/6 mitogen->cdk46 activates rb Rb cdk46->rb phosphorylates prb p-Rb (Phosphorylated) e2f E2F rb->e2f sequesters prb->e2f releases g1s_genes G1/S Phase Gene Transcription e2f->g1s_genes activates cdk2 Cyclin E/A CDK2 g1s_genes->cdk2 activates cdk2->rb further phosphorylates s_phase S Phase Entry (DNA Replication) cdk2->s_phase promotes inhibitor Pyrazole CDK Inhibitor inhibitor->cdk46 INHIBITS inhibitor->cdk2 INHIBITS

Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.

Experimental Protocol: In Vitro CDK2/Cyclin A2 Kinase Assay This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK2. The ADP-Glo™ Kinase Assay is a common, reliable platform. [3][4] Principle: The assay measures the amount of ADP produced during the kinase reaction. After the reaction, a reagent is added to deplete the remaining ATP. A second reagent converts the ADP into ATP, which then drives a luciferase/luciferin reaction, producing light that is proportional to the initial kinase activity.

Procedure:

  • Kinase Reaction: In a 384-well plate, combine the CDK2/Cyclin A2 enzyme, a suitable substrate (e.g., histone H1), and ATP in a kinase buffer.

  • Compound Addition: Add the test compounds at various concentrations. Include a "no inhibitor" control (vehicle only) and a known CDK2 inhibitor (e.g., AT7519) as a positive control. [4]3. Incubation: Incubate the reaction at 30°C for 1 hour.

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the light-producing reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value for each compound.

B) Anti-inflammatory Pathway: COX Enzyme Inhibition

Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. The pyrazole scaffold is present in several selective COX-2 inhibitors, such as Celecoxib. [5][6]Therefore, evaluating hits for COX-1 and COX-2 inhibition can identify candidates for treating inflammatory diseases.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay This can be performed using commercially available colorimetric inhibitor screening kits.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase reaction generates a colored product that can be measured by a spectrophotometer. An inhibitor will reduce the amount of product formed.

Procedure:

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the provided buffer.

  • Compound Incubation: In a 96-well plate, add the enzyme, heme, and the test compound or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1). Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add arachidonic acid (the substrate) to initiate the COX reaction.

  • Colorimetric Reaction: Immediately add the colorimetric substrate. The peroxidase component of COX will catalyze its conversion to a colored product.

  • Data Acquisition: After a 5-minute incubation, measure the absorbance at 590 nm.

  • Data Analysis: Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity. The COX-2 Selectivity Index (SI) is calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2).

C) Antimicrobial Pathway: Minimum Inhibitory Concentration (MIC)

Rationale: Pyrazole derivatives have consistently shown promising antibacterial and antifungal activities. [7][8][9][10]Identifying compounds with antimicrobial properties requires a different screening approach, focusing on growth inhibition of pathogenic microorganisms.

Experimental Protocol: Broth Microdilution Method This is a standardized method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [9] Procedure:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth). [7][8]2. Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Streptomycin, Fluconazole). [9]5. Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance.

Conclusion and Forward Outlook

This guide outlines a robust, multi-tiered strategy for the preliminary in vitro screening of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid derivatives. By initiating with a broad cytotoxicity screen and progressing to hypothesis-driven secondary assays, this framework allows for the efficient identification of promising lead compounds for diverse therapeutic areas, including oncology, inflammation, and infectious diseases. The emphasis on causality, robust protocols with integrated controls, and clear data presentation ensures the generation of high-quality, trustworthy data. Hits identified through this cascade will be well-characterized and primed for more advanced preclinical studies, such as mechanism of action deconvolution, ADME-Tox profiling, and eventual in vivo efficacy testing.

References

  • Bel-Ayche, S., et al. (2021). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry. Available at: [Link]

  • Gomaa, A. M., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Available at: [Link]

  • Khalifa, N. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. Available at: [Link]

  • Khalifa, N. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed. Available at: [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry. Available at: [Link]

  • Bel-Ayche, S., et al. (2021). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. RSC Publishing. Available at: [Link]

  • Kareem, H. S., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. International Journal of Chemical Sciences. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. PMC. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Dovepress. Available at: [Link]

  • Abdel-Wahab, M. S., et al. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. PubMed. Available at: [Link]

  • Desai, N. C., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • Biotech Spain (2025). XTT Assays vs MTT. Biotech Spain. Available at: [Link]

  • ResearchGate (2025). Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Design, synthesis, and in-vitro anticancer screening of novel pyrazolinyl-pyrazole/-1, 2, 3-triazole hybrids. ResearchGate. Available at: [Link]

  • ResearchGate (2025). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. ResearchGate. Available at: [Link]

  • El-Sayed, M. A., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. Available at: [Link]

  • Das, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Scilight Press (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. Available at: [Link]

  • Rasayan J. Chem (n.d.). In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Rasayan Journal. Available at: [Link]

  • Abdellatif, K. R. A., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. PubMed. Available at: [Link]

  • Al-Ostath, O. A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

  • Osman, E. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Cilibrizzi, A., et al. (2015). Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. PMC. Available at: [Link]

  • Patel, D. R. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Catalytic systems for functionalizing 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid

Advanced Catalytic Strategies for the Orthogonal Functionalization of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid Introduction & Strategic Overview The compound 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Catalytic Strategies for the Orthogonal Functionalization of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid

Introduction & Strategic Overview

The compound 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid (CAS 90008-61-0) is a highly privileged, bifunctional building block in modern medicinal chemistry. Its structural motif is frequently embedded in potent ATP-competitive kinase inhibitors (e.g., Aurora and Janus kinase inhibitors) and antiviral agents (e.g., RSV inhibitors). The N1-isopropyl group provides optimal lipophilicity and steric bulk to occupy hydrophobic pockets, while the adjacent C3-amine and C4-carboxylic acid serve as critical hydrogen bond donor/acceptor pairs.

Functionalizing this scaffold requires exquisite chemoselectivity. The proximity of the electron-withdrawing carboxylic acid significantly dampens the nucleophilicity of the C3-amine, while the amine itself can interfere with traditional carboxylic acid activation strategies. This application note details three advanced, field-proven catalytic systems designed to orthogonally functionalize this scaffold: green catalytic amidation, palladium-catalyzed N-arylation, and microwave-assisted cyclocondensation.

G Core 3-Amino-1-isopropyl-1H- pyrazole-4-carboxylic acid Amide C4-Amidation (Peptide Coupling) Core->Amide Boronic Acid Catalysis (Chemoselective) Arylamine C3-N-Arylation (Buchwald-Hartwig) Core->Arylamine Pd/Ligand Catalysis (Steric Control) Bicyclic Pyrazolo[3,4-d]pyrimidin-4-one (Cyclocondensation) Core->Bicyclic MW-Assisted (Dual Functionalization)

Orthogonal functionalization pathways for 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid.

Catalytic Amidation of the C4-Carboxylic Acid

Mechanistic Causality: Traditional amidation relies on stoichiometric coupling reagents (e.g., HATU, EDC), which generate massive amounts of chemical waste and can cause unwanted side reactions with the unprotected C3-amine. Boronic acid catalysis offers a highly atom-economical alternative [4]. Using 5-methoxy-2-iodophenylboronic acid (MIBA) as a catalyst selectively activates the C4-carboxylic acid. The mechanism proceeds via the formation of a mono(acyloxy)boronic acid intermediate. The ortho-iodine atom on the catalyst is not merely structural; it provides critical steric bulk and orbital interactions with the boron atom that significantly lower the activation energy for the rate-determining C–O bond cleavage [1]. Because the formation of the active intermediate is thermodynamically unfavorable, the continuous removal of water using molecular sieves is an absolute requirement to drive the reaction forward [1].

Protocol A: MIBA-Catalyzed Direct Amidation
  • Preparation: To an oven-dried 20 mL reaction vial containing a magnetic stir bar, add 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid (1.0 mmol, 169.2 mg) and 500 mg of freshly activated 4Å molecular sieves.

  • Catalyst & Amine Addition: Add the target amine (1.2 mmol) and the catalyst MIBA (0.1 mmol, 10 mol%).

  • Solvent Addition: Suspend the mixture in anhydrous cyclopentyl methyl ether (CPME) or toluene (5.0 mL).

  • Reaction: Seal the vial and stir the mixture at 65 °C for 16–24 hours. The molecular sieves will continuously trap the water byproduct, driving the equilibrium toward the amide.

  • Validation & Isolation: Monitor the reaction via LC-MS. Upon completion, filter the mixture through a short pad of Celite to remove the molecular sieves, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via flash chromatography (DCM/MeOH gradient).

Palladium-Catalyzed Buchwald-Hartwig N-Arylation at the C3-Amine

Mechanistic Causality: The C3-amino group of the pyrazole is notoriously unreactive. Electron delocalization into the heteroaromatic ring, compounded by the electron-withdrawing nature of the C4-carboxylic acid (or its esterified/amidated derivatives), creates a high activation barrier for nucleophilic attack. To overcome this, highly active palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (such as tBuBrettPhos ) are required [2]. The immense steric bulk of tBuBrettPhos prevents the formation of off-cycle, unreactive bis-amine palladium complexes. Furthermore, the electron-rich nature of the ligand accelerates the oxidative addition of the aryl halide, while its spatial geometry forces the rapid reductive elimination of the sterically congested C–N bond [2].

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Aryl Halide AmineBind Amine Coordination OxAdd->AmineBind + Pyrazole Amine RedElim Reductive Elimination AmineBind->RedElim + Base - HX RedElim->Pd0 - Product

Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination on the pyrazole C3-amine.

Protocol B: Buchwald-Hartwig C–N Cross-Coupling

(Note: It is highly recommended to use the ester or amide derivative of the C4-carboxylic acid to prevent catalyst poisoning and unwanted decarboxylation).

  • Inert Atmosphere Setup: In an oven-dried Schlenk tube or microwave vial, combine the C4-protected 3-amino-1-isopropylpyrazole (1.0 mmol), the aryl halide (1.2 mmol), sodium tert-butoxide (NaOtBu, 2.0 mmol), and the precatalyst tBuBrettPhos Pd G3 (0.02 mmol, 2 mol%).

  • Degassing: Evacuate and backfill the vessel with argon three times to ensure a strictly oxygen-free environment.

  • Reaction: Inject anhydrous, degassed 1,4-dioxane or tert-amyl alcohol (4.0 mL). Seal the vessel and heat to 90–110 °C with vigorous stirring for 4–8 hours.

  • Validation & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel to remove the palladium black and inorganic salts. Concentrate and purify via automated flash chromatography.

Microwave-Assisted Catalytic Cyclocondensation

Mechanistic Causality: Fusing the pyrazole ring into a pyrazolo[3,4-d]pyrimidin-4-one yields a bioisostere of purine, a highly sought-after motif for ATP-competitive kinase inhibition [3]. This transformation utilizes both the C3-amine and C4-carboxylic acid (usually as an ester) in a three-component reaction with trimethyl orthoformate and a primary amine. Trimethyl orthoformate acts as a one-carbon synthon. The reaction proceeds via an initial condensation to form an intermediate imidate at the C3-amine, followed by an intramolecular cyclization with the C4-ester. Because the cyclodehydration step has a high activation energy, conventional heating often leads to degradation. Microwave (MW) irradiation provides uniform, rapid heating that overcomes this barrier, reducing reaction times from 24 hours to 15 minutes while drastically improving yields [5].

Protocol C: One-Pot Microwave Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
  • Reagent Mixing: In a 10 mL microwave-safe vial, dissolve the methyl ester of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid (1.0 mmol) and the desired primary amine (1.5 mmol) in trimethyl orthoformate (3.0 mL).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 5 mol%) to accelerate imidate formation.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 130 °C for 15–20 minutes.

  • Validation & Isolation: Allow the vial to cool (pressure will safely dissipate). The product often precipitates directly from the reaction mixture upon cooling. Collect the solid via vacuum filtration, wash with cold methanol, and dry under high vacuum.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the three orthogonal functionalization strategies discussed above.

Functionalization RouteTarget Functional GroupCatalyst / Key ReagentsTemp / Energy SourceTimeTypical YieldKey Advantage
Direct Amidation C4-Carboxylic AcidMIBA (10 mol%), 4Å MS65 °C (Thermal)16–24 h75–88%Atom-economical; avoids stoichiometric coupling reagents.
Buchwald-Hartwig N-Arylation C3-AminetBuBrettPhos Pd G3 (2 mol%), NaOtBu90–110 °C (Thermal)4–8 h65–90%Overcomes poor nucleophilicity of the pyrazole amine.
Cyclocondensation C3-Amine & C4-Acidp-TSA (5 mol%), Trimethyl orthoformate130 °C (Microwave)15–20 min80–95%Rapid dual-functionalization; bypasses intermediate isolation.

References

  • Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry.
  • Direct Amidations of Carboxylic Acids with Amines: A Review. MDPI.
  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances.
Application

Mastering In Vivo Efficacy: A Guide to Dosing Protocols for 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to developing robust in vivo dosing protocols for the investigational compound 3-Amino-1-isopropyl-1H-pyrazole-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to developing robust in vivo dosing protocols for the investigational compound 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying scientific principles and decision-making processes essential for successful preclinical research. The protocols outlined herein are designed to be self-validating, ensuring data integrity and reproducibility.

Introduction: The Therapeutic Potential of Pyrazole Derivatives

Pyrazole and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][3] These activities include anti-inflammatory, anticancer, and kinase inhibitory effects.[4][5][6] The successful in vivo evaluation of novel pyrazole compounds like 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid is fundamentally dependent on the development of an appropriate formulation and a well-designed dosing protocol. These elements are critical for achieving adequate drug exposure, ensuring target engagement, and accurately assessing therapeutic efficacy and potential toxicity in animal models.[]

Many pyrazole-based compounds, due to their chemical structure, exhibit poor aqueous solubility, which presents a significant hurdle for their administration in preclinical studies.[4][8] This guide will address these challenges by providing detailed strategies for formulation development and administration, ensuring reliable and reproducible in vivo results.

Preclinical Considerations: Laying the Groundwork for Success

Before initiating in vivo studies, a thorough understanding of the physicochemical properties of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid is paramount. This foundational knowledge will inform every subsequent step of protocol development.

Physicochemical Characterization

A critical first step is to determine the compound's solubility in a range of pharmaceutically acceptable vehicles. This empirical data will directly guide the selection of the most appropriate formulation strategy.

Parameter Description Importance
Aqueous Solubility Solubility in water at various pH levels (e.g., 2.0, 7.4, 9.0).Informs potential for simple aqueous formulations and predicts behavior in the gastrointestinal tract.
Solubility in Co-solvents Solubility in common vehicles like DMSO, ethanol, PEG 300/400, propylene glycol.Identifies suitable solvents for creating a stock solution or a solution-based formulation.
LogP/LogD Octanol-water partition coefficient.Predicts the compound's lipophilicity, which influences its absorption, distribution, and potential for formulation in lipid-based systems.[9]
pKa Acid dissociation constant.Determines the ionization state of the compound at different pH values, which affects its solubility and permeability across biological membranes.
Melting Point The temperature at which the compound transitions from solid to liquid.A high melting point can indicate strong crystal lattice energy, which often correlates with poor solubility.[9]
Selection of an Animal Model

The choice of animal model is dictated by the therapeutic hypothesis. Given the known activities of pyrazole derivatives, rodent models are commonly employed for initial efficacy and safety studies.[10] For example, in oncology research, cell-derived xenograft (CDX) or patient-derived xenograft (PDX) models in immunocompromised mice are standard.[] For inflammatory conditions, models like the carrageenan-induced rat paw edema model may be appropriate.[1][6] All animal studies must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) guidelines.[5]

Formulation Development: Overcoming Solubility Challenges

The poor aqueous solubility of many pyrazole compounds necessitates strategic formulation approaches to ensure adequate bioavailability for in vivo studies.[11][12] The choice of formulation will depend on the route of administration and the physicochemical properties of the compound.

Formulation Strategies

A tiered approach is recommended, starting with simpler formulations and progressing to more complex systems as needed.[13]

Formulation Type Description Advantages Disadvantages
Solution The compound is fully dissolved in a vehicle.Homogeneous dosing, suitable for intravenous administration.Risk of precipitation upon dilution in aqueous environments in vivo.[13]
Suspension The solid compound is dispersed in a liquid vehicle.Can accommodate higher doses of poorly soluble compounds.Potential for non-uniform dosing if not properly prepared and maintained.
Lipid-Based Formulation The compound is dissolved or suspended in oils, surfactants, or mixtures.Can enhance oral absorption by utilizing lipid absorption pathways.[11]More complex to prepare and characterize.
Solid Dispersion The compound is dispersed in a solid polymer matrix.Can improve the dissolution rate of the compound.[9]Requires specialized manufacturing techniques.
Common Excipients for Preclinical Formulations

The following table lists commonly used excipients for formulating poorly soluble compounds for in vivo research. Safety and tolerability in the chosen animal species are primary considerations.[11]

Excipient Function Typical Concentration Range (Oral) Notes
Dimethyl sulfoxide (DMSO) Solubilizing agent5-10%Use with caution due to potential for vehicle-related toxicity at higher concentrations.
Polyethylene glycol (PEG) 300/400 Co-solvent20-60%Generally well-tolerated. Can improve solubility and stability.
Tween® 80 (Polysorbate 80) Surfactant, wetting agent1-10%Enhances wetting of the compound and can prevent precipitation.[11]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Complexing agent20-40%Forms inclusion complexes to increase aqueous solubility.[12]
Carboxymethylcellulose (CMC) Suspending agent0.5-2%Used to create uniform suspensions.

Detailed Dosing Protocols

The following protocols provide step-by-step methodologies for preparing formulations suitable for oral and intravenous administration.

Protocol 1: Preparation of a Solution for Oral Gavage

This protocol is suitable for compounds with adequate solubility in a co-solvent system.

Materials:

  • 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid

  • DMSO

  • PEG 400

  • Sterile water or saline

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of the compound based on the desired final concentration and dosing volume.

  • Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO to the compound. The final concentration of DMSO in the formulation should ideally be kept below 10%. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Addition of Co-solvent: Add PEG 400 to the solution and vortex until homogeneous. A common vehicle composition is 10% DMSO, 40% PEG 400, and 50% water.

  • Final Dilution: Add sterile water or saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained.

  • Pre-dosing Check: Visually inspect the solution for any signs of precipitation before each administration.

Protocol 2: Preparation of a Suspension for Oral Gavage

This protocol is ideal for compounds with low solubility that require higher dosing concentrations.

Materials:

  • 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • 0.1% (v/v) Tween® 80 (optional, as a wetting agent)

  • Mortar and pestle or homogenizer

Procedure:

  • Preparation of Vehicle: Prepare the 0.5% CMC solution. If using, add Tween® 80 to the CMC solution.

  • Particle Size Reduction (Optional but Recommended): If necessary, reduce the particle size of the compound using a mortar and pestle to improve suspension homogeneity.

  • Wetting the Compound: In a glass vial, add a small amount of the vehicle to the weighed compound to form a paste. This ensures the particles are adequately wetted.

  • Gradual Addition of Vehicle: Gradually add the remaining vehicle while continuously mixing or vortexing to form a uniform suspension.

  • Homogenization: Use a homogenizer or magnetic stirrer to ensure a consistent and fine dispersion.

  • Dosing Administration: Continuously stir the suspension during dosing to prevent settling and ensure accurate dose administration.

Protocol 3: Preparation of a Solution for Intravenous Injection

Intravenous administration requires a sterile and clear solution to prevent embolism.

Materials:

  • 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid

  • DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare HP-β-CD Solution: In a sterile vial, dissolve HP-β-CD in sterile saline or D5W to the desired concentration (e.g., 30% w/v).

  • Initial Solubilization: In a separate sterile vial, dissolve the compound in a minimal amount of DMSO.

  • Complexation: Slowly add the DMSO-drug concentrate to the stirring HP-β-CD solution. This mixture should be stirred for several hours to allow for the formation of the inclusion complex.

  • Sterile Filtration: Filter the final solution through a sterile 0.22 µm syringe filter into a final sterile vial.

  • Quality Control: Visually inspect the final solution for any particulates or precipitation. The solution must be perfectly clear for intravenous administration. Prepare fresh before use.[4]

In Vivo Administration and Monitoring

The route of administration is a critical determinant of the pharmacokinetic profile of the compound.

Routes of Administration
  • Oral (p.o.): The most common route for initial efficacy studies, mimicking the intended clinical route for many drugs. Administered via gavage.

  • Intravenous (i.v.): Bypasses absorption, resulting in 100% bioavailability. Useful for determining the intrinsic activity of a compound and for pharmacokinetic studies.

  • Intraperitoneal (i.p.): Often used in rodent studies for systemic administration, though absorption can be variable.

Dose-Response and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Initial studies should aim to establish a dose-response relationship. This involves administering a range of doses to different groups of animals and measuring the desired therapeutic effect.

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[14] Key parameters to measure include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

  • t1/2: Half-life of the compound.

Pharmacodynamic (PD) studies correlate drug exposure (PK) with the biological response. This can involve measuring biomarkers or assessing tumor growth inhibition over time.

Visualizing Experimental Workflows

The following diagrams illustrate key decision-making processes in developing an in vivo dosing protocol.

Formulation_Decision_Tree start Start: Physicochemical Characterization solubility Soluble in Aqueous/Co-solvent Mix? start->solubility solution Develop Solution Formulation solubility->solution Yes suspension Develop Suspension Formulation solubility->suspension No route Route of Administration? solution->route lipid Consider Lipid-Based Formulation suspension->lipid Alternative oral Oral Protocol suspension->oral route->oral Oral iv IV Protocol route->iv IV

Caption: Decision workflow for formulation selection.

InVivo_Study_Workflow A Formulation Development B Dose Range Finding (MTD Study) A->B C Efficacy Study in Disease Model B->C D PK/PD Study C->D Concurrent or Sequential E Data Analysis & Interpretation C->E D->E

Caption: General workflow for an in vivo efficacy study.

Conclusion

The development of an effective in vivo dosing protocol for 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid is a systematic process that integrates the physicochemical properties of the compound with established principles of formulation science and animal model selection. By following the detailed protocols and decision-making frameworks presented in this guide, researchers can enhance the reliability and reproducibility of their preclinical data, thereby accelerating the journey of this promising compound from the laboratory to potential clinical applications.

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical Reviews in Therapeutic Drug Carrier Systems, 23(3), 223-268. Retrieved from [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
  • AstraZeneca. (n.d.). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PMC. Retrieved from [Link]

  • Olatunji, I. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • MDPI. (2022, October 28). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Retrieved from [Link]

  • PubMed. (2012, May 15). Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. Retrieved from [Link]

  • Pharma-K. (n.d.). Pharmacokinetics | Clinical pharmacology of antipsychotics. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • PubMed. (2017, January 5). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Taconic Biosciences. (2025, March 20). The Role of Mouse Models in Drug Discovery. Retrieved from [Link]

  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • PMC. (n.d.). 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Retrieved from [Link]

  • Axis Forensic Toxicology. (2022, January 7). Pharmacokinetics. Retrieved from [Link]

  • Googleapis.com. (2024, November 11). PHARMACOKINETICS AND PHARMACODYNAMICS OF BIOLOGICS: WHAT CLINICIANS NEED TO KNOW. Retrieved from [Link]

  • NIST. (n.d.). 3-Amino-4-carbethoxypyrazole. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid

Welcome to the technical support guide for the synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges, optimize your reaction yields, and ensure the highest purity of your final product.

I. Synthetic Pathway Overview

The synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid is typically achieved through a robust three-step process. This pathway is favored for its reliability and use of readily available starting materials. The overall process involves the formation of an activated alkene intermediate, a regioselective cyclocondensation to form the pyrazole core, and a final hydrolysis step to yield the desired carboxylic acid.

G cluster_0 Step 1: Enol Ether Formation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Saponification (Hydrolysis) A Ethyl Cyanoacetate + Triethyl Orthoformate B Ethyl (E)-2-cyano-3-ethoxyacrylate A->B Acetic Anhydride (Catalyst/Dehydrating Agent) C Ethyl 3-amino-1-isopropyl-1H- pyrazole-4-carboxylate B->C Isopropylhydrazine Ethanol, Reflux D 3-Amino-1-isopropyl-1H- pyrazole-4-carboxylic acid C->D 1. NaOH or LiOH (aq) 2. Acidification (HCl) G cluster_main Troubleshooting Low Yield in Cyclization Start Low Yield or Impure Product Check_Isomers Isomeric Byproduct Detected? (Check NMR/LC-MS) Start->Check_Isomers Incomplete_Rxn Incomplete Reaction? (TLC shows starting material) Check_Isomers->Incomplete_Rxn No Sol_Isomers Optimize Regioselectivity: 1. Add hydrazine dropwise at 0-10°C. 2. Control reflux temperature. 3. Verify solvent purity (Ethanol). Check_Isomers->Sol_Isomers Yes Sol_Incomplete Drive Reaction to Completion: 1. Increase reflux time. 2. Check quality of isopropylhydrazine. 3. Ensure stoichiometry is correct. Incomplete_Rxn->Sol_Incomplete Yes Purify Purify via Recrystallization or Column Chromatography Incomplete_Rxn->Purify No (Other Impurity) Sol_Isomers->Purify Sol_Incomplete->Purify

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the HPLC analysis of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the HPLC analysis of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with peak tailing, ensuring accurate and reproducible results.

Understanding the Analyte: 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid

Before diving into troubleshooting, it's crucial to understand the chemical properties of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid. This molecule is amphoteric, meaning it has both acidic and basic functional groups:

  • A weakly acidic carboxylic acid group: The pKa of a typical carboxylic acid is in the range of 4-5[1][2].

  • A weakly basic amino group on the pyrazole ring: The conjugate acid of pyrazole has a pKa of approximately 2.3-2.5[3][4]. Aromatic amines are generally less basic than aliphatic amines[5][6].

This amphoteric nature means the analyte's ionization state is highly dependent on the mobile phase pH, which is a critical factor in chromatographic retention and peak shape.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A: Peak tailing is a common chromatographic issue where a peak is not symmetrical, and the latter half of the peak is broader than the front half.[1][3] This is problematic because it can lead to:

  • Inaccurate peak integration and quantification: Tailing peaks can be difficult for chromatography data systems to integrate consistently, leading to variability in results[3].

  • Reduced resolution: Tailing can cause peaks to overlap with adjacent peaks, making it difficult to accurately quantify individual components[7].

  • Lower sensitivity: As the peak broadens, its height decreases, which can make it difficult to detect low-level impurities[3].

A symmetrical, or Gaussian, peak is ideal for accurate and reproducible HPLC analysis. The symmetry of a peak is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing that should be addressed[8].

Q2: I'm seeing significant peak tailing for 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid on my C18 column. What is the most likely cause?

A: The most probable cause of peak tailing for this specific analyte on a standard silica-based C18 column is secondary interactions between the analyte and the stationary phase. This can be broken down into two main types of interactions:

  • Silanol Interactions: Most C18 columns are made from silica particles, which have residual silanol groups (Si-OH) on their surface, even after the C18 chains are bonded. At mid-range pH values (typically above 3), these silanol groups can become deprotonated and negatively charged (Si-O⁻). The basic amino group on your analyte can be protonated and positively charged, leading to a strong ionic interaction with the negatively charged silanols. This strong interaction can delay the elution of a portion of the analyte molecules, resulting in a tailing peak.[1][3][9]

  • Chelation with Metal Contaminants: The silica matrix of some columns can contain trace amounts of metal ions (e.g., iron, aluminum). Your analyte, with its amino and carboxylic acid groups, can act as a chelating agent, binding to these metal ions. This interaction can also contribute to peak tailing.[10][11]

The following diagram illustrates the primary mechanism of silanol interaction leading to peak tailing:

cluster_column C18 Column Surface cluster_peak Resulting Chromatogram Analyte Analyte (Protonated Amine) Silanol Ionized Silanol (Si-O⁻) Analyte->Silanol Strong Ionic Interaction (Secondary Retention) C18 C18 Chains Analyte->C18 Hydrophobic Interaction (Primary Retention) TailingPeak Tailing Peak

Caption: Secondary ionic interactions with silanols cause peak tailing.

Q3: How can I systematically troubleshoot the peak tailing?

A: A logical, step-by-step approach is the best way to identify and resolve the issue. Start with the simplest and most common solutions first.

Here is a recommended troubleshooting workflow:

start Start: Peak Tailing Observed check_ph Step 1: Adjust Mobile Phase pH (e.g., pH 2.5-3.0) start->check_ph resolved Peak Shape Improved check_ph->resolved Yes not_resolved Issue Persists check_ph->not_resolved No check_column Step 2: Evaluate Column Choice (Use an end-capped or polar-embedded column) add_modifier Step 3: Add a Mobile Phase Modifier (e.g., Triethylamine) check_column->add_modifier check_column->resolved Yes not_resolved2 not_resolved2 alternative_chrom Step 4: Consider Alternative Chromatography (HILIC or Ion-Pairing) add_modifier->alternative_chrom add_modifier->resolved Yes not_resolved3 not_resolved3 alternative_chrom->resolved Yes not_resolved->check_column not_resolved->check_column

Caption: A systematic workflow for troubleshooting peak tailing.

Detailed Troubleshooting Guides

Guide 1: Optimizing the Mobile Phase pH

Why it works: By lowering the pH of the mobile phase, you can suppress the ionization of the residual silanol groups on the silica surface, minimizing the strong ionic interactions with your protonated analyte.[3][9] A lower pH will also ensure your analyte's amino group is fully protonated and the carboxylic acid is in its neutral form, leading to more consistent interactions with the stationary phase.

Experimental Protocol:

  • Prepare an acidic mobile phase: A common starting point is a mobile phase with a pH between 2.5 and 3.0. This can be achieved by adding a small amount of an acid like trifluoroacetic acid (TFA) or phosphoric acid to the aqueous portion of your mobile phase. An application note for a similar compound, methyl 3-amino-1H-pyrazole-4-carboxylate, successfully used 0.1% TFA in water[12]. Another method for a pyrazole carboxylic acid derivative used phosphoric acid[13].

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: Acetonitrile or Methanol

  • Equilibrate your column: Flush the column with the new mobile phase for at least 10-15 column volumes to ensure the pH on the stationary phase surface is stable.

  • Inject your sample: Analyze your sample using the new mobile phase conditions.

  • Evaluate the peak shape: Compare the tailing factor of the peak obtained with the acidic mobile phase to your original chromatogram.

Expected Outcome:

Mobile Phase pHExpected Analyte Ionization StateExpected Silanol StateExpected Peak Shape
~7.0 (Neutral) Zwitterionic (COO⁻ and NH₃⁺)Partially Ionized (SiO⁻)Severe Tailing
2.5 - 3.0 (Acidic) Cationic (COOH and NH₃⁺)Neutral (SiOH)Improved Symmetry
Guide 2: Selecting the Right HPLC Column

Why it works: Not all C18 columns are the same. Modern columns are designed to minimize silanol interactions.

  • End-capped Columns: These columns have been treated to convert many of the residual silanol groups into less reactive species, reducing the sites for secondary interactions.

  • Polar-Embedded Columns: These columns have a polar functional group (e.g., amide or carbamate) embedded in the C18 chain near the silica surface. This polar group helps to shield the analyte from the residual silanols.[14]

  • Hybrid Silica Columns: These columns incorporate organic groups into the silica backbone, resulting in a lower concentration of surface silanols.

Experimental Protocol:

  • Choose an appropriate column: If you are using an older, "Type A" silica column, switch to a modern, high-purity, "Type B" silica column that is end-capped.

  • Install and equilibrate the new column: Follow the manufacturer's instructions for column installation and equilibration.

  • Analyze your sample: Use the optimized mobile phase conditions from Guide 1.

  • Assess the peak shape: A significant improvement in peak symmetry is expected.

Guide 3: Using Mobile Phase Additives

Why it works: If adjusting the pH and changing the column is not sufficient, a mobile phase additive can be used to mask the remaining silanol groups. A common choice is a small, basic amine like triethylamine (TEA). TEA is a stronger base than your analyte and will preferentially interact with the active silanol sites, effectively "hiding" them from your compound.[3][15]

Experimental Protocol:

  • Add TEA to the mobile phase: Add a low concentration of TEA (e.g., 0.1%) to your aqueous mobile phase (Mobile Phase A).

  • Adjust the pH: After adding the TEA, re-adjust the pH to your desired acidic level (e.g., pH 3.0) using an acid like phosphoric acid.

  • Equilibrate the column: Flush the column thoroughly with the new mobile phase.

  • Inject your sample: Analyze your sample and evaluate the peak shape.

Caution: TEA can be difficult to completely flush from a column and may interfere with mass spectrometry detection. It is often considered a "last resort" for UV-based methods.

Guide 4: Exploring Alternative Chromatographic Modes

If you continue to experience peak tailing after trying the above methods, it may be that reversed-phase chromatography is not the ideal technique for your analyte. Here are two alternatives:

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[2][5][6][13] In HILIC, a polar stationary phase (like bare silica or a diol- or amide-bonded phase) is used with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of water. The water forms a layer on the stationary phase, and polar analytes partition into this layer, leading to retention.

  • Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase. For your cationic analyte (at low pH), you would use an anionic ion-pairing reagent, such as an alkyl sulfonate. The ion-pairing reagent has a hydrophobic tail that interacts with the C18 stationary phase and a charged head that is exposed to the mobile phase. This effectively creates an ion-exchange surface on the C18 column, and your positively charged analyte will be retained by this new mechanism.[16][17][18]

Other Potential Causes of Peak Tailing

While secondary interactions are the most likely culprit for a single, tailing peak, other factors can also contribute to or cause poor peak shape for all peaks in a chromatogram. These include:

  • Extra-column volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing[1][8].

  • Column contamination and voids: A buildup of sample matrix on the column inlet frit or a void in the packing material can distort the flow path and lead to tailing peaks. Using a guard column can help protect your analytical column[7][8][9].

  • Sample overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion[8][11].

  • Sample solvent effects: Dissolving your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion[8][11]. It is always best to dissolve your sample in the initial mobile phase composition if possible.

By systematically working through these troubleshooting guides, you should be able to identify the root cause of your peak tailing and achieve a robust and reliable HPLC method for the analysis of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid.

References

  • Carboxylic Acid Reactivity. (n.d.). MSU chemistry. Retrieved March 18, 2026, from [Link]

  • Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. (n.d.). Retrieved March 18, 2026, from [Link]

  • Aromatic Amines. (n.d.). Retrieved March 18, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved March 18, 2026, from [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved March 18, 2026, from [Link]

  • 24.3: Basicity of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved March 18, 2026, from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved March 18, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved March 18, 2026, from [Link]

  • A carboxylic acid ( pKa = 5) is 1011 times more acidic than an al... (n.d.). Study Prep in Pearson+. Retrieved March 18, 2026, from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International. Retrieved March 18, 2026, from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). Blogs - News. Retrieved March 18, 2026, from [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025, April 29). ResearchGate. Retrieved March 18, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic Acid Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high-yielding amidation of highly congested pyrazole scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high-yielding amidation of highly congested pyrazole scaffolds. The coupling of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxylic acid represents a "perfect storm" of steric hindrance and electronic deactivation.

This guide provides a mechanistic breakdown, a troubleshooting FAQ, and self-validating experimental protocols to ensure your amide bond formation succeeds where standard methods fail.

Mechanistic Root Cause Analysis (FAQ)

Q1: Why do standard carbodiimide reagents (EDC/HOBt, DCC) completely fail with this substrate? A1: The failure is driven by two distinct factors:

  • Steric Congestion: The C4-carboxylic acid is physically flanked by the bulky N1-isopropyl group and the ortho C3-amino group. Standard active esters (such as the OBt esters formed by EDC/HOBt) are too bulky to undergo nucleophilic attack by an incoming amine in such a restricted 3D space[1].

  • Electronic & Competitive Interference: If the C3-amino group is unprotected, it can form a strong intramolecular hydrogen bond with the C4-carbonyl. This locks the conformation and drastically reduces the electrophilicity of the activated ester. Furthermore, the unprotected C3-NH2 acts as a competing nucleophile, leading to self-condensation, oligomerization, or the formation of unreactive zwitterionic species.

Q2: Is protecting the C3-amino group strictly necessary? A2: Yes. To achieve high yields—especially with poorly nucleophilic amines (e.g., anilines)—you must mask the C3-amino group. Protection with a Boc (tert-butyloxycarbonyl) or Fmoc group eliminates competitive self-coupling and breaks the intramolecular hydrogen bond network, restoring the baseline reactivity of the C4-carboxylic acid.

Q3: Which coupling reagents are best suited for this specific hindered pyrazole? A3: Once the C3-amine is protected, the choice of reagent depends entirely on the target amine:

  • For Aliphatic/Unhindered Amines: COMU or HATU . COMU offers coupling efficiencies comparable to or exceeding HATU, with the added benefit of a superior safety profile (non-explosive, unlike HOAt-derivatives) and excellent solubility[2],[3].

  • For Hindered/Electron-Deficient Amines: TCFH/NMI or Ghosez's Reagent .

    • TCFH/NMI: The combination of TCFH and N-methylimidazole (NMI) generates a highly reactive N-acyl imidazolium intermediate in situ. This intermediate is highly electrophilic and sterically smaller than benzotriazole esters, allowing it to easily penetrate the steric shield of the pyrazole ring[4],[5].

    • Ghosez's Reagent: Converts the carboxylic acid into an acid chloride under strictly neutral conditions, avoiding the harsh acidic conditions of oxalyl chloride that might prematurely strip a Boc protecting group[6],[7].

Quantitative Data: Reagent Performance Comparison

Table 1: Comparative efficacy of coupling reagents for sterically hindered pyrazole-4-carboxylic acids.

Coupling ReagentActive IntermediateReactivity vs. HindranceEpimerization RiskSafety / Handling Profile
EDC / HOBt OBt EsterLow (Often fails)LowGood (Water-soluble byproducts)
HATU OAt EsterHighVery LowPoor (Explosive HOAt byproduct)[2]
COMU Oxyma EsterHighVery LowExcellent (Non-explosive)[2],[3]
TCFH / NMI N-Acyl ImidazoliumVery HighLow (NMI pKa ~7)[5]Good (Moisture sensitive)[4]
Ghosez's Reagent Acid ChlorideExtremely HighModerateGood (Neutral conditions)[7]

Validated Experimental Protocols

Protocol A: TCFH/NMI-Mediated Coupling (Recommended for Hindered Amines)

Causality Note: NMI acts as both a base and a nucleophilic catalyst. It reacts with the initial acid chloride formed by TCFH to generate the hyper-reactive N-acyl imidazolium species, which rapidly acylates sluggish amines[4].

  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve the N-protected 3-amino-1-isopropyl-1H-pyrazole-4-carboxylic acid (1.0 equiv) in anhydrous acetonitrile or dichloromethane (0.1 M).

  • Activation: Add NMI (3.0 equiv) followed by TCFH (1.2 equiv). Stir at room temperature for 15-30 minutes.

    • Self-Validation Step: The solution may slightly change color. Quench a 5 µL aliquot in methanol; LC-MS should show the methyl ester mass, confirming complete activation.

  • Coupling: Add the target amine (1.1 equiv). If the amine is an HCl salt, add an additional 1.1 equiv of N,N-diisopropylethylamine (DIPEA).

  • Reaction: Stir at room temperature for 2–12 hours. Monitor completion via TLC or LC-MS.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl (to remove NMI and unreacted amine), saturated NaHCO3, and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Neutral Acid Chloride Generation via Ghosez's Reagent

Causality Note: Ghosez's reagent forms acid chlorides without generating HCl gas, making it ideal for substrates with acid-sensitive protecting groups (like Boc)[6],[7].

  • Preparation: Dissolve the protected pyrazole carboxylic acid (1.0 equiv) in anhydrous THF or DCM (0.1 M) under an inert atmosphere.

  • Activation: Add Ghosez's reagent (1.2 equiv) dropwise at 0 °C. Warm to room temperature and stir for 1–2 hours.

    • Self-Validation Step: Disappearance of the carboxylic acid O-H stretch in IR, or quenching an aliquot with methanol to observe the methyl ester via LC-MS.

  • Coupling: Cool the mixture back to 0 °C. Add the target amine (1.1 equiv) and a non-nucleophilic base such as DIPEA (2.0 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–8 hours.

  • Workup: Quench with water. Extract with DCM. Wash the organic layer with brine, dry over MgSO4, and evaporate the solvent. Purify the crude product via silica gel chromatography.

Workflow Visualizations

Workflow Start Substrate: 3-Amino-1-isopropyl-1H-pyrazole -4-carboxylic acid CheckProtect Is C3-NH2 Protected? Start->CheckProtect Protect Protect with Boc/Fmoc (Crucial for success) CheckProtect->Protect No AmineType Target Amine Type? CheckProtect->AmineType Yes Protect->AmineType Standard Aliphatic / Unhindered Use COMU or HATU + DIPEA AmineType->Standard High Nucleophilicity Hindered Aniline / Hindered Use TCFH/NMI or Ghosez's AmineType->Hindered Low Nucleophilicity Success Successful Amide Bond Standard->Success Hindered->Success

Caption: Decision matrix for selecting the optimal coupling strategy based on substrate protection and amine nucleophilicity.

Mechanism Acid Protected Pyrazole Carboxylic Acid + TCFH AcidChloride Acid Chloride Intermediate Acid->AcidChloride NMI (Base) AcylImidazolium N-Acyl Imidazolium (Highly Electrophilic) AcidChloride->AcylImidazolium NMI (Nucleophile) Amide Final Amide Product AcylImidazolium->Amide Target Amine

Caption: Mechanistic pathway of TCFH/NMI activation, demonstrating the in situ generation of the highly reactive N-acyl imidazolium.

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity of Isopropyl vs. Ethyl Pyrazole-4-Carboxylic Acid Derivatives: A Technical Guide

Executive Summary Pyrazole-4-carboxylic acid derivatives are privileged scaffolds in modern drug discovery and agrochemical development. They serve as the core pharmacophore in Succinate Dehydrogenase Inhibitors (SDHIs)[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-4-carboxylic acid derivatives are privileged scaffolds in modern drug discovery and agrochemical development. They serve as the core pharmacophore in Succinate Dehydrogenase Inhibitors (SDHIs)[1] and various pharmaceutical agents, including N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors[2] and 5-Lipoxygenase Activating Protein (FLAP) inhibitors[3]. A critical optimization step in Structure-Activity Relationship (SAR) campaigns involves tuning the alkyl substituents—most commonly transitioning between ethyl and isopropyl groups at the N1 or C3/C5 positions. This guide objectively compares the performance of these two derivatives, providing mechanistic insights and validated experimental protocols to aid researchers in lead optimization.

Mechanistic Causality: Steric Bulk, Inductive Effects, and Target Binding

The seemingly minor structural difference between an ethyl (linear, primary) and an isopropyl (branched, secondary) group dictates profound changes in bioactivity:

  • Steric Cone and Pocket Accommodation : The isopropyl group possesses a wider steric cone. In targets with deep, narrow binding pockets (e.g., the h-NAAA active site), the linear ethyl group often exhibits superior binding due to reduced steric clashes[2]. Conversely, in broad hydrophobic clefts like the ubiquinone-binding site (Qp-site) of Complex II, the branched isopropyl group displaces more high-energy water molecules, maximizing van der Waals contacts[1].

  • Electronic Inductive Effects (+I) : The isopropyl moiety exerts a stronger electron-donating inductive effect than the ethyl group. This subtly increases the electron density of the pyrazole ring, modulating the nucleophilicity of adjacent functional groups and strengthening the hydrogen-bond accepting potential of the endocyclic nitrogen atoms[4].

  • Lipophilicity (LogP) : Substituting an ethyl for an isopropyl group increases the LogP. While this enhances membrane permeability—crucial for foliar fungicides penetrating plant cuticles—it can also increase plasma protein binding in human therapeutics, potentially reducing the free fraction of the drug in whole blood (hWB) assays[3].

Quantitative Bioactivity Comparison

The following table summarizes the comparative bioactivity of ethyl and isopropyl pyrazole derivatives across validated biological targets.

Biological TargetScaffold MotifAlkyl SubstitutionBioactivity (IC50)Mechanistic Observation
h-NAAA Pyrazole Sulfonamide5-Ethyl0.62 μMOptimal fit in the narrow lipophilic pocket; minimal steric clash[2].
h-NAAA Pyrazole Sulfonamide5-Isopropyl0.64 μMSlight steric hindrance reduces binding affinity marginally compared to the ethyl analog[2].
FLAP Oxadiazole-PyrazoleIsopropyl6.2 nMBranched alkyl group maximizes van der Waals interactions in the broad hydrophobic cleft[3].
SDH (Complex II) Pyrazole-4-carboxamide1-IsopropylSub-micromolarEnhanced lipophilicity drives superior fungal cell membrane penetration[5].

Visualizing the Mechanism of Action

The following diagram illustrates the logical flow of how pyrazole-4-carboxamide derivatives disrupt the Succinate Dehydrogenase (SDH) metabolic pathway.

SDH_Pathway Substrate Succinate (Substrate) Enzyme Complex II (SDH) Ubiquinone Qp-site Substrate->Enzyme Oxidation Product Fumarate (Metabolite) Enzyme->Product Catalysis Pathway Electron Transport Chain (TCA Cycle) Enzyme->Pathway Electron Transfer Outcome ATP Production (Cell Survival) Pathway->Outcome Energy Yield Inhibitor Pyrazole-4-carboxamide (Ethyl / Isopropyl) Inhibitor->Enzyme Competitive Binding

Logical diagram illustrating the disruption of the SDH metabolic pathway by pyrazole derivatives.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-Alkyl-1H-pyrazole-4-carboxylic Acids

This workflow details the N-alkylation and subsequent saponification to generate the free carboxylic acid, a critical intermediate for amide coupling[5].

Step 1: N-Alkylation

  • Procedure : Dissolve ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) followed by the dropwise addition of either ethyl bromide or 2-bromopropane (1.2 eq)[5]. Heat to 60°C for 12 hours.

  • Causality : K₂CO₃ is selected as a mild base to selectively deprotonate the highly acidic pyrazole NH (pKa ~14) without triggering premature ester hydrolysis. DMF, a polar aprotic solvent, accelerates the SN2 nucleophilic attack.

  • Self-Validation : Monitor via Thin Layer Chromatography (TLC) using an EtOAc/Hexane gradient. The successful N-alkylation eliminates the hydrogen-bond donating NH group, resulting in a distinct upward shift in the product's Rf value compared to the starting material.

Step 2: Saponification

  • Procedure : Isolate the intermediate and dissolve it in a 3:1 mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature for 4 hours[5].

  • Causality : The lithium cation strongly coordinates with the ester carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating rapid hydroxide attack. The THF/water co-solvent system ensures both the organic ester and the inorganic base remain in a homogenous phase.

  • Self-Validation : Remove THF under reduced pressure and acidify the aqueous layer to pH 3-4 using 1M HCl. The pure carboxylic acid will precipitate out of solution[5]. Confirm structural integrity via 1H-NMR; the complete disappearance of the ester's aliphatic protons validates quantitative conversion.

Protocol B: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
  • Procedure : Isolate fungal or mammalian mitochondria. Prepare a reaction buffer containing succinate (substrate) and 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor[1]. Introduce the synthesized ethyl or isopropyl pyrazole derivative.

  • Causality : Because SDH is membrane-bound within Complex II, intact isolated mitochondria are required to preserve the native conformation of the Qp-site.

  • Self-Validation : DCPIP changes color from blue to colorless upon reduction. The rate of absorbance decay at 600 nm is directly proportional to SDH activity. A baseline control (no inhibitor) and a positive control (e.g., Boscalid) must be run in parallel. If the positive control fails to halt the color change, the mitochondrial preparation is compromised, invalidating the assay.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: PMC (NIH) URL:[Link]

  • Synthesis, SAR, and Series Evolution of Novel Oxadiazole-Containing 5-Lipoxygenase Activating Protein Inhibitors Source: ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.